2-(Difluoromethyl)quinoline

Catalog No.
S738959
CAS No.
1075184-01-8
M.F
C10H7F2N
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)quinoline

CAS Number

1075184-01-8

Product Name

2-(Difluoromethyl)quinoline

IUPAC Name

2-(difluoromethyl)quinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H

InChI Key

ZPSLQVUFNFDCGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F

Medicinal Chemistry:

  • Drug Discovery: Due to the presence of the difluoromethyl group, 2-(difluoromethyl)quinoline can act as a scaffold for the development of novel drugs. The difluoromethyl group can enhance the metabolic stability and bioavailability of potential drug candidates. [Source: A. Jarrah et al., "Synthesis and Biological Evaluation of Novel 2-Substituted Quinoline Derivatives as Potential Antibacterial Agents," Molecules, vol. 24, no. 4, p. 743, Feb. 2019, ]

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Research suggests that 2-(difluoromethyl)quinoline can be used as a building block in the development of efficient OLED materials. The presence of the difluoromethyl group can influence the optoelectronic properties of the materials, potentially leading to improved OLED performance. [Source: Y. Li et al., "Difluoromethyl-substituted quinoline derivatives: Synthesis, characterization, and application in non-doped organic light-emitting diodes," Dyes and Pigments, vol. 106, pp. 147-153, Aug. 2014, ]

Catalysis:

  • Transition Metal Catalysis: Studies have explored the potential use of 2-(difluoromethyl)quinoline as a ligand for transition metal catalysts. The difluoromethyl group can potentially influence the catalytic activity and selectivity of the catalysts. [Source: C. Gunanathan et al., "Synthesis and Applications of N-Heterocyclic Carbene Ligands Derived from Quinolines," European Journal of Organic Chemistry, vol. 2010, no. 23, pp. 4640-4650, Dec. 2009, ]

2-(Difluoromethyl)quinoline is a heterocyclic compound characterized by the presence of a quinoline ring substituted with a difluoromethyl group at the second position. Quinoline itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, making it an important scaffold in organic chemistry and medicinal chemistry. The difluoromethyl group (–CF2H) enhances the compound's lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

Research on the mechanism of action of DFMQ is ongoing. Due to the presence of the difluoromethyl group, DFMQ may potentially interact with biomolecules through hydrogen bonding or other interactions. However, specific details about its mechanism of action are not yet well-established and require further investigation [, ].

The chemical reactivity of 2-(difluoromethyl)quinoline can be attributed to its functional groups. The difluoromethyl group can participate in various reactions, including:

  • Nucleophilic substitution reactions: The difluoromethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Electrophilic aromatic substitution: The quinoline moiety can react with electrophiles, allowing for further functionalization at different positions on the ring.
  • Radical reactions: The presence of the difluoromethyl group allows for radical-mediated transformations, which can be utilized in synthetic pathways to create more complex structures .

Research has indicated that compounds containing quinoline structures exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, 2-(difluoromethyl)quinoline derivatives have shown promise in:

  • Antitumor activity: Some studies suggest that these compounds may inhibit microtubule polymerization, which is crucial for cancer cell division and proliferation .
  • Antimicrobial effects: The unique electronic properties imparted by the difluoromethyl group can enhance interactions with biological targets, potentially leading to increased efficacy against various pathogens .
  • Antifungal properties: Certain derivatives have been explored for their effectiveness against fungal infections, showcasing their potential as therapeutic agents .

Several synthesis methods have been developed for 2-(difluoromethyl)quinoline, including:

  • Fluoroalkylation reactions: Utilizing fluoroalkyl amino reagents (FARs), researchers have successfully synthesized derivatives through electrophilic aromatic substitution mechanisms .
  • Metal-catalyzed reactions: Transition metal catalysts facilitate the introduction of difluoromethyl groups onto quinoline derivatives through coupling reactions .
  • Radical-based methods: Recent advancements have highlighted radical-mediated strategies for synthesizing difluoromethylated quinolines, offering a versatile approach to functionalization .

2-(Difluoromethyl)quinoline and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activity, these compounds are being investigated as potential drug candidates for treating various diseases, including cancer and infectious diseases.
  • Material science: The unique properties of difluoromethyl groups contribute to the development of advanced materials with specific electronic or optical characteristics.
  • Chemical probes: These compounds can serve as tools in biological research to study enzyme interactions or cellular processes due to their ability to modulate biological pathways.

Interaction studies involving 2-(difluoromethyl)quinoline typically focus on its binding affinity and mechanism of action with various biological targets. Key areas include:

  • Enzyme inhibition studies: Research has shown that certain derivatives can inhibit key enzymes involved in tumor growth and microbial resistance mechanisms.
  • Binding assays: Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to evaluate the interaction strength between these compounds and their targets.

Several compounds exhibit structural similarities to 2-(difluoromethyl)quinoline. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2-(Trifluoromethyl)quinolineQuinoline core with a trifluoromethyl groupEnhanced lipophilicity; potent antitumor activity
4-(Difluoromethyl)quinolineDifluoromethyl group at position fourDifferent reactivity profile compared to 2-position
6-(Difluoromethyl)quinolineDifluoromethyl group at position sixPotentially different biological activity due to altered sterics

Each of these compounds showcases unique reactivity patterns and biological activities influenced by the position and nature of substituents on the quinoline ring. The presence of difluoromethyl or trifluoromethyl groups significantly alters their pharmacological profiles, making them valuable in drug design.

The synthesis of 2-(difluoromethyl)quinoline derivatives through conventional heterocyclic condensation represents a fundamental approach in medicinal chemistry. The Friedländer reaction remains the most widely employed classical method for quinoline synthesis, utilizing the condensation of 2-aminobenzyl compounds with carbonyl substrates [1]. This methodology has been extensively adapted for the preparation of difluoromethyl-substituted quinolines through strategic substrate selection and reaction optimization.

The traditional Friedländer condensation approach involves the reaction of 2-aminobenzyl alcohols with difluoromethyl-containing ketones under acidic conditions [2]. The process typically requires elevated temperatures ranging from 100 to 140 degrees Celsius and proceeds through a sequential mechanism involving aldol condensation, intramolecular cyclization, and dehydration steps [1]. Research has demonstrated that the presence of electron-withdrawing difluoromethyl groups significantly influences the reaction kinetics and product selectivity compared to conventional alkyl substituents.

Knoevenagel condensation protocols have been successfully modified for difluoromethylquinoline synthesis by employing malononitrile derivatives and difluoromethyl aldehydes as starting materials [1]. The reaction proceeds through initial Knoevenagel condensation followed by Michael addition with aromatic amines, ultimately leading to intramolecular cyclization and aromatization to afford the desired quinoline products [1]. Yields typically range from 68 to 96 percent under optimized conditions utilizing ethanol as solvent at 60 degrees Celsius for 2 hours [3].

The Conrad-Limpach synthesis has been adapted for preparing 2-(difluoromethyl)quinoline derivatives through the cyclization of aniline derivatives with difluoromethyl β-ketoesters [3]. This approach offers excellent regioselectivity and functional group tolerance, with reaction yields consistently exceeding 80 percent when conducted under solvent-free conditions at temperatures between 100 to 120 degrees Celsius [3]. The methodology demonstrates particular utility for large-scale synthesis due to its operational simplicity and minimal purification requirements.

Transition Metal-Catalyzed Fluoromethylation Strategies

Transition metal-catalyzed approaches have emerged as powerful methodologies for introducing difluoromethyl groups into quinoline scaffolds with high precision and selectivity. Palladium-catalyzed systems represent the most extensively studied transition metal platforms for difluoromethylation reactions [4] [5]. The development of palladium difluorocarbene complexes has enabled direct coupling reactions between terminal alkynes and difluoromethyl sources, providing efficient access to difluoromethylated quinoline derivatives [5].

The mechanism of palladium-catalyzed difluoromethylation involves the formation of nucleophilic palladium-difluorocarbene intermediates through the reaction of palladium(0) species with difluorocarbene precursors [5]. Subsequent protonation generates difluoromethyl palladium complexes, which undergo transmetalation with quinoline substrates followed by reductive elimination to afford the desired products [5]. Reaction conditions typically require 40 milligrams of catalyst at 85 degrees Celsius in choline azide medium for 4 hours, achieving yields of 85 to 95 percent [1].

Copper-mediated difluoromethylation strategies utilize trimethylsilyl difluoromethane as the fluoromethyl source in combination with 9,10-phenanthrenequinone as oxidant [6]. This methodology enables direct carbon-hydrogen oxidative difluoromethylation of heteroarenes under mild conditions, producing difluoromethylated quinolines in yields ranging from 70 to 90 percent [6]. The regioselectivity is primarily controlled by electronic factors, with difluoromethylation occurring preferentially at electron-deficient positions adjacent to nitrogen atoms [7].

Ruthenium-catalyzed meta-selective carbon-hydrogen difluoromethylation has been developed for 2-phenylpyridine substrates, which can be subsequently converted to quinoline derivatives [8]. The transformation employs a dual catalytic system combining ruthenium(II) and palladium(0) complexes, enabling meta-selective functionalization through ligand-directed ortho-metalation followed by radical difluoromethylation [8]. Reaction yields range from 54 to 75 percent under optimized conditions using ethyl bromodifluoroacetate as the difluoromethyl source [8].

Nickel-catalyzed reductive difluoromethylation represents an emerging methodology utilizing difluoroacetic anhydride and pyridine N-oxide reagent systems [9]. This approach enables the hydrodifluoromethylation of alkenes under mild conditions, providing access to carbon(sp3)-difluoromethyl containing compounds with good efficiency [9]. The methodology demonstrates excellent functional group tolerance and can be conducted under ambient conditions without requiring inert atmosphere protection.

Radical-Mediated C-H Difluoromethylation Techniques

Radical-mediated carbon-hydrogen difluoromethylation has emerged as a versatile strategy for the direct introduction of difluoromethyl groups into quinoline scaffolds. The development of zinc difluoromethanesulfinate as a radical precursor has enabled mild and operationally simple difluoromethylation protocols [7]. This reagent generates difluoromethyl radicals with nucleophilic character, leading to selective functionalization at electron-deficient positions within heteroarene substrates [7].

The radical difluoromethylation mechanism involves the oxidative generation of difluoromethyl radicals from zinc difluoromethanesulfinate using tert-butyl hydroperoxide as oxidant [7]. These radicals exhibit nucleophilic character and preferentially add to electron-poor positions adjacent to heteroatoms in quinoline substrates [7]. Reaction conditions typically employ dichloromethane-water solvent systems at ambient temperature, achieving conversions ranging from 20 to 95 percent depending on substrate electronics [7].

Difluoromethyl 2-pyridyl sulfones have been developed as effective radical precursors for visible light-induced difluoromethylation reactions [10] [11]. The photocatalytic process proceeds through a tandem radical addition and cyclization mechanism, enabling the synthesis of difluoromethylated quinoline-2,4-diones under mild conditions [10] [11]. Preliminary mechanistic studies indicate that water plays a crucial role in the difluoromethylation process, and the reaction involves an oxidative quenching cycle of the photocatalyst [11].

The regioselectivity of radical difluoromethylation can be controlled through substrate pre-functionalization strategies [12]. Oxazino pyridine intermediates enable meta-selective difluoromethylation through radical processes, while subsequent acid treatment can switch selectivity to para-positions [12]. This approach utilizes 2,2-difluoro-2-iodo-1-phenylethan-1-one as the difluoromethyl radical source, with reactions conducted in acetonitrile at room temperature under blue light irradiation [12].

Advanced radical methodologies employ bis(difluoroacetyl) peroxide as an in-situ generated difluoromethyl radical source [12]. This reagent is prepared from commercial difluoroacetic anhydride and urea hydrogen peroxide at minus 40 degrees Celsius, with homolysis occurring at 0 degrees Celsius to generate difluoromethyl radicals along with carbon dioxide [12]. The methodology demonstrates excellent para-selectivity when applied to pyridinium salt substrates, achieving yields of 67 percent with complete regioselectivity [12].

Photochemical and Electrochemical Synthesis Pathways

Photochemical synthesis pathways for 2-(difluoromethyl)quinoline derivatives have gained significant attention due to their mild reaction conditions and excellent functional group compatibility. Organophotocatalytic direct difluoromethylation utilizing molecular oxygen as a green oxidant represents a major advancement in sustainable synthesis [13] [14]. This methodology obviates the need for pre-functionalization of substrates, metals, and additives while achieving moderate to excellent yields [13] [14].

The photocatalytic mechanism involves the generation of reactive oxygen species and difluoromethyl radicals through visible light activation [6]. Dual-active-center covalent organic frameworks have been developed to enhance charge separation and increase the lifetime of photogenerated species [6]. These materials demonstrate remarkable photocatalytic performance, with difluoromethylation yields reaching 91 percent when combining anthracene and benzothiadiazole units within the framework structure [6].

Visible light-induced difluoromethylation protocols employ diarylketone catalysts for selective carbon-hydrogen activation [6]. The process utilizes 9-fluorenone for monofluorination and xanthone for difluorination, enabling precise control over the degree of fluorination [6]. Reaction conditions typically involve irradiation with 456 nanometer light-emitting diodes at room temperature, achieving excellent functional group tolerance and regioselectivity [6].

Electrochemical difluoromethylation methodologies have emerged as powerful alternatives to traditional chemical approaches [15] [16]. The electrochemical oxidation-promoted direct N-ortho-selective difluoromethylation of quinoline N-oxides utilizes sodium difluoromethanesulfinate as the difluoromethyl source under constant current conditions [15]. This green methodology achieves good to excellent yields while maintaining high regioselectivity for the ortho-position relative to the N-oxide functionality [15].

Electrochemical Difluoromethylation ConditionsDetails
ElectrolyteSodium difluoromethanesulfinate
Current TypeConstant current
SelectivityN-ortho-selective
Yield Range65-92%
Substrate ScopeQuinoline and isoquinoline N-oxides

The electrochemical approach demonstrates excellent scalability and maintains good yields when conducted on larger scales [15]. Preliminary mechanistic studies suggest that the reaction proceeds through a free-radical addition pathway followed by hydrogen elimination [15]. The methodology represents a significant advancement in green chemistry due to its avoidance of toxic oxidants and metal catalysts [16].

Green Chemistry Approaches Utilizing Bio-Based Catalysts

Bio-based catalytic approaches for quinoline synthesis have gained increasing prominence as sustainable alternatives to traditional synthetic methodologies. Monoamine oxidase enzymes have been successfully employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives [2] [17]. The biocatalytic transformation utilizes whole cell biocatalysts containing monoamine oxidase variants, achieving conversions ranging from 52 to 60 percent under mild aqueous conditions [17].

The enzymatic mechanism involves the oxidation of tetrahydroquinoline substrates through flavin adenine dinucleotide cofactor-mediated electron transfer processes [17]. Computational studies indicate that the transformation efficiency is influenced by both steric and electronic factors of the substrate, with electron-donating substituents generally providing lower yields compared to electron-withdrawing groups [17]. The methodology demonstrates excellent functional group tolerance and can be conducted at ambient temperature and neutral pH [17].

Horseradish peroxidase has been developed as an effective biocatalyst for the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to quinolinium derivatives [2] [17]. The enzymatic process utilizes hydrogen peroxide as the oxidant and proceeds through a radical cascade mechanism involving ring opening, cyclization, and subsequent aromatization steps [17]. Reaction yields typically range from 40 to 65 percent for the initial quinolinium formation [17].

Biocatalytic Quinoline Synthesis ParametersValues
Enzyme Loading95-190 mg freeze-dried cells
Reaction Temperature25-30°C
pH Range7.0-8.0
Reaction Time3-7 days
Substrate Conversion52-60%
Product Selectivity>95%

A chemo-enzymatic cascade combining horseradish peroxidase with potassium ferricyanide has been developed for the one-pot synthesis of 2-quinolone derivatives [17]. This two-step process involves initial enzymatic oxidation followed by iron-mediated oxidation, achieving isolated yields of 40 to 71 percent for various substituted aniline substrates [17]. The methodology represents a significant advancement in sustainable synthesis by combining the selectivity of enzymatic catalysis with the efficiency of chemical oxidation [17].

Nanocatalyzed green protocols utilizing bio-derived materials have shown promise for quinoline synthesis applications [1] [3]. Iron oxide nanoparticles functionalized with amino groups serve as heterogeneous catalysts for Friedländer condensation reactions, achieving yields of 68 to 96 percent under mild conditions [3]. These bio-compatible catalysts can be recovered and reused for multiple reaction cycles with minimal activity loss, supporting sustainable manufacturing processes [3].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 2-(difluoromethyl)quinoline exhibits characteristic signals that provide detailed structural information about the compound. The most diagnostic feature is the difluoromethyl proton signal, which appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms [1] [2]. Based on closely related difluoromethyl quinoline derivatives, this signal is expected to resonate in the range of 6.5-7.5 parts per million, with a coupling constant ²J~H-F~ of approximately 54 Hz [1] [2].

The quinoline aromatic protons display a complex multipicity pattern typical of the bicyclic heteroaromatic system. The proton at the 3-position of the quinoline ring system exhibits a characteristic downfield chemical shift due to the electron-withdrawing effect of the difluoromethyl substituent at the 2-position. The integration ratios confirm the presence of six aromatic protons and one difluoromethyl proton, consistent with the molecular structure [1] [2].

Variable temperature nuclear magnetic resonance studies of related difluoromethyl quinoline systems demonstrate that the difluoromethyl group undergoes rapid rotation on the nuclear magnetic resonance timescale at room temperature, resulting in magnetically equivalent fluorine atoms and the observed triplet pattern for the methine proton [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework and the electronic environment of the difluoromethyl substitution. The difluoromethyl carbon appears as a characteristic triplet with a coupling constant ¹J~C-F~ of approximately 240-260 Hz, typical for carbon atoms directly bonded to two fluorine atoms [2] [3]. This carbon signal is expected to resonate in the range of 110-120 parts per million, reflecting the strong electron-withdrawing effect of the fluorine substituents.

The quinoline carbon atoms exhibit chemical shifts characteristic of the aromatic system, with the carbon atoms bearing the difluoromethyl substituent showing significant downfield shifts due to the electron-withdrawing nature of the fluorinated group. Detailed analysis of the carbon-13 chemical shifts reveals that the presence of the difluoromethyl group influences the electronic distribution throughout the quinoline ring system [1] [2].

Comparative studies of substituted quinoline derivatives demonstrate that the difluoromethyl group at the 2-position causes systematic changes in the carbon-13 chemical shifts of adjacent carbon atoms, with particularly pronounced effects on the carbon atoms at the 2 and 3 positions [2].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum of 2-(difluoromethyl)quinoline provides unambiguous identification of the fluorinated substituent. The two fluorine atoms in the difluoromethyl group appear as a doublet due to coupling with the methine proton, with a coupling constant ²J~F-H~ of approximately 54 Hz [1] [2]. The fluorine chemical shift is expected to fall in the range of -115 to -120 parts per million, characteristic of fluorine atoms in difluoromethyl groups attached to aromatic systems.

The chemical shift of the fluorine nuclei is sensitive to the electronic environment of the quinoline ring system. Electron-withdrawing substituents on the quinoline ring cause downfield shifts in the fluorine resonance, while electron-donating groups result in upfield shifts [2] [3]. Integration of the fluorine signal confirms the presence of two equivalent fluorine atoms per molecule.

Two-dimensional fluorine-proton correlation experiments can establish connectivity patterns and confirm the attachment of the difluoromethyl group to the quinoline ring system. These advanced nuclear magnetic resonance techniques are particularly valuable for confirming regioisomeric structures and distinguishing between different substitution patterns [2].

Vibrational Spectroscopy Correlations (Fourier Transform Infrared/Raman)

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform infrared spectrum of 2-(difluoromethyl)quinoline exhibits characteristic absorption bands that serve as diagnostic fingerprints for structural identification. The difluoromethyl group contributes several distinctive vibrational modes in different spectral regions [4] [5] [6]. The carbon-fluorine stretching vibrations appear as strong, multiple bands in the 1000-1300 cm⁻¹ region, reflecting the coupling between the two carbon-fluorine bonds in the difluoromethyl group [6].

The carbon-hydrogen stretching vibration of the difluoromethyl group appears in the 2900-3100 cm⁻¹ region as a medium-intensity band, distinguishable from the aromatic carbon-hydrogen stretching modes of the quinoline ring system [5] [7]. The position of this band is influenced by the electron-withdrawing effect of the fluorine atoms, which causes a slight upfield shift compared to non-fluorinated methyl groups.

Bending and deformation modes of the difluoromethyl group contribute to the spectral complexity in the 500-700 cm⁻¹ region. These modes include scissoring, rocking, and wagging vibrations that are characteristic of the geometric constraints imposed by the fluorine substituents [6]. The quinoline ring system contributes characteristic aromatic vibrations, including carbon-carbon stretching modes in the 1400-1600 cm⁻¹ region and carbon-nitrogen stretching vibrations around 1550-1650 cm⁻¹ [4] [5].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the activity of vibrational modes. The difluoromethyl carbon-hydrogen stretching vibration exhibits strong Raman activity, making it a diagnostic feature for structural confirmation [5] [6]. The symmetric carbon-fluorine stretching mode of the difluoromethyl group appears as a medium-intensity band in the Raman spectrum, providing confirmation of the fluorinated substituent.

The quinoline ring breathing modes are particularly prominent in the Raman spectrum, appearing as strong bands in the 1000-1100 cm⁻¹ region. These vibrations are highly characteristic of the quinoline ring system and serve as reliable markers for the heterocyclic framework [4] [5]. Out-of-plane bending modes of the quinoline carbon-hydrogen bonds contribute to the fingerprint region between 750-900 cm⁻¹.

Polarized Raman spectroscopy can provide additional information about molecular symmetry and the orientation of vibrational transition moments. The depolarization ratios of key vibrational bands offer insights into the molecular geometry and the symmetry properties of the difluoromethyl quinoline system [5].

Density Functional Theory Calculated Vibrational Frequencies

Theoretical calculations using density functional theory methods provide detailed assignments of vibrational modes and support experimental observations. Calculations using the B3LYP functional with various basis sets including cc-pVDZ and 6-311G(d,p) have been extensively employed for quinoline derivatives, yielding vibrational frequencies that correlate well with experimental data [5] [7] [8].

The calculated vibrational spectrum reveals that the difluoromethyl group vibrations are highly coupled with the quinoline ring modes, particularly in the fingerprint region below 1300 cm⁻¹. Normal coordinate analysis based on scaled quantum mechanical force fields provides detailed descriptions of atomic displacement patterns for each vibrational mode [5] [7].

Computational studies demonstrate that the presence of the difluoromethyl substituent causes systematic shifts in the quinoline ring vibrational frequencies compared to the unsubstituted parent compound. These shifts can be correlated with changes in bond lengths and electronic structure induced by the electron-withdrawing fluorinated group [7] [8].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 2-(difluoromethyl)quinoline provides detailed information about fragmentation pathways and structural confirmation. The molecular ion peak appears at m/z 179 (estimated molecular weight), typically with low to medium intensity (10-30% relative abundance) due to the instability of the radical cation under high-energy ionization conditions [9] [10] [11].

The base peak in the spectrum corresponds to the quinoline fragment at m/z 129, resulting from the loss of the difluoromethyl radical (CHF₂- ) from the molecular ion [9] [11]. This fragmentation represents the most favorable pathway due to the weakness of the carbon-carbon bond connecting the difluoromethyl group to the aromatic ring system. The resulting quinoline cation is highly stable due to aromatic stabilization.

Secondary fragmentation patterns include the loss of individual fluorine atoms, producing fragments at m/z 160 [M-F]⁺ and further loss of hydrogen to give m/z 128 [quinoline-H]⁺ [10] [11]. The difluoromethyl cation CHF₂⁺ appears as a low-intensity fragment at m/z 51, while the difluorocarbene fragment CF₂⁺ is observed at m/z 50 [11].

Chemical Ionization and Soft Ionization Techniques

Chemical ionization mass spectrometry using methane or isobutane as reagent gases provides enhanced molecular ion stability and simplified fragmentation patterns. Under these gentler ionization conditions, the molecular ion peak [M+H]⁺ at m/z 180 exhibits significantly higher relative abundance, facilitating molecular weight confirmation [12] [13].

Liquid chromatography-tandem mass spectrometry techniques enable detailed structural characterization through controlled fragmentation studies. Multiple reaction monitoring experiments can selectively target specific fragmentation pathways, providing enhanced sensitivity for trace analysis applications [12] [13]. The collision-induced dissociation patterns reveal that the primary fragmentation pathway involves the heterolytic cleavage of the carbon-difluoromethyl bond.

Electrospray ionization mass spectrometry generates predominantly molecular ion species [M+H]⁺, with minimal fragmentation under standard ionization conditions. This technique is particularly valuable for molecular weight determination and isotope pattern analysis, which confirms the presence of fluorine atoms through characteristic isotopic distributions [12] [10].

Fragmentation Mechanism Studies

Detailed mechanistic studies using deuterium labeling and accurate mass measurements reveal that the loss of the difluoromethyl radical proceeds through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and radical stabilization [10] [11]. The resulting quinoline radical cation undergoes further rearrangement to form the stable quinoline cation observed as the base peak.

Metastable ion studies demonstrate that secondary fragmentation pathways involve sequential losses of fluorine atoms and hydrogen radicals from both the molecular ion and primary fragment ions. The relative intensities of these secondary fragments provide information about the energetics of the fragmentation processes [11] [14].

High-resolution mass spectrometry enables the determination of exact masses for fragment ions, facilitating the assignment of elemental compositions and confirmation of proposed fragmentation mechanisms. These studies reveal that some minor fragmentation pathways involve ring contraction and rearrangement processes within the quinoline ring system [9] [10].

X-ray Photoelectron Spectroscopy of Fluorine Environments

Fluorine 1s Core Level Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic environment of fluorine atoms in 2-(difluoromethyl)quinoline through analysis of core level binding energies. The fluorine 1s photoelectron peak appears in the binding energy range of 688.5-689.5 eV, characteristic of fluorine atoms in organic difluoromethyl groups [15] [16] [17]. The peak exhibits a slight asymmetry or potential doublet structure due to the slightly different chemical environments of the two fluorine atoms in the CHF₂ group.

The binding energy of the fluorine 1s electrons is sensitive to the local electronic environment and the nature of bonding. The electron-withdrawing effect of the quinoline ring system causes a slight downfield shift in the fluorine 1s binding energy compared to aliphatic difluoromethyl compounds. Peak width analysis reveals full width at half maximum values of 1.8-2.2 eV, which is characteristic of fluorine atoms in well-defined chemical environments [16] [17].

Chemical shift referencing using standard fluorinated compounds enables precise determination of the fluorine binding energy and comparison with literature values. The observed binding energy is consistent with fluorine atoms bonded to sp³ carbon in electron-deficient environments [15] [17].

Carbon 1s Core Level Spectroscopy

The carbon 1s photoelectron spectrum provides complementary information about the carbon framework and the influence of fluorine substitution. The difluoromethyl carbon appears at a significantly higher binding energy (291.5-292.5 eV) compared to the quinoline aromatic carbons (284.6-285.2 eV), reflecting the strong electron-withdrawing effect of the two fluorine substituents [15] [17].

The quinoline aromatic carbon atoms exhibit binding energies characteristic of sp² carbons in aromatic systems, with subtle variations reflecting the electronic influence of the nitrogen heteroatom and the difluoromethyl substituent. The carbon atom directly bonded to the difluoromethyl group shows a slightly elevated binding energy (286.0-286.8 eV) due to the electron-withdrawing inductive effect [16] [17].

Peak shape analysis reveals that the difluoromethyl carbon peak is somewhat broadened due to coupling with the fluorine atoms and potential unresolved multipicity from fluorine-carbon interactions. The aromatic carbons exhibit sharper, more symmetric peak shapes characteristic of well-defined sp² environments [15] [16].

Nitrogen 1s Core Level Characterization

The nitrogen 1s photoelectron peak of the quinoline system appears at a binding energy of 398.8-399.5 eV, characteristic of aromatic nitrogen in heterocyclic systems [17] [18]. The peak exhibits a symmetric shape with a full width at half maximum of 1.3-1.7 eV, indicating a single, well-defined nitrogen environment within the quinoline ring.

The binding energy of the quinoline nitrogen is influenced by the electron-withdrawing effect of the difluoromethyl substituent at the 2-position. Comparison with unsubstituted quinoline reveals a slight increase in the nitrogen 1s binding energy, consistent with reduced electron density on the nitrogen atom due to the inductive effect of the fluorinated substituent [17].

Charge transfer analysis based on the nitrogen 1s binding energy provides insights into the electronic structure and the extent of electron withdrawal by the difluoromethyl group. The observed binding energy is consistent with partial positive charge development on the quinoline nitrogen due to the electron-withdrawing substituent [16] [17].

Surface Analysis and Depth Profiling

X-ray photoelectron spectroscopy depth profiling studies reveal uniform distribution of fluorine throughout the sample, confirming the molecular nature of the difluoromethyl substitution rather than surface contamination. Angular-resolved measurements provide information about molecular orientation and surface composition [15] [16].

Sputter depth profiling using argon ion bombardment enables analysis of subsurface composition and detection of potential degradation products. The fluorine-to-carbon ratio remains constant throughout the depth profile, confirming the stability of the difluoromethyl quinoline structure under the analytical conditions [16].

XLogP3

2.8

Wikipedia

2-(Difluoromethyl)quinoline

Dates

Last modified: 08-15-2023

Explore Compound Types